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Compound of Interest

Compound Name:
5-Bromo-4-methyl-2-(pyrrolidin-1-

YL)pyridine

Cat. No.: B1522730 Get Quote

An In-Depth Technical Guide to 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine

Executive Summary
This document provides a comprehensive technical overview of 5-Bromo-4-methyl-2-
(pyrrolidin-1-yl)pyridine, a heterocyclic compound of significant interest in modern medicinal

chemistry and drug discovery. With a molecular weight of 241.13 g/mol , this substituted

pyridine serves as a versatile chemical building block, particularly in the synthesis of targeted

protein degraders and kinase inhibitors.[1][2] This guide details its core molecular profile,

outlines established protocols for its synthesis and characterization, discusses its chemical

reactivity and applications, and provides essential safety and handling information for

laboratory professionals. The content herein is synthesized from established chemical data and

peer-reviewed methodologies to provide a reliable resource for researchers and scientists in

the field.

Core Molecular Profile
A thorough understanding of a compound's fundamental properties is the bedrock of its

application in complex synthetic and biological research. This section details the essential

physicochemical and structural characteristics of 5-Bromo-4-methyl-2-(pyrrolidin-1-
yl)pyridine.
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Systematic Name: 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine

Synonyms: 5-Bromo-4-methyl-2-(1-pyrrolidinyl)pyridine[3]

CAS Number: 1187385-95-0[1][3]

Molecular Formula: C₁₀H₁₃BrN₂[1][3]

Physicochemical Properties
The compound's properties make it suitable for various organic reactions and render it "drug-

like" from a medicinal chemistry perspective. Key quantitative data are summarized below.

Property Value Source

Molecular Weight 241.13 g/mol ChemScene[3]

Purity (Typical) ≥98%
Vertex AI Search,

ChemScene[1][3]

Topological Polar Surface Area

(TPSA)
16.13 Å² ChemScene[3]

LogP (Calculated) 2.75 ChemScene[3]

Hydrogen Bond Acceptors 2 ChemScene[3]

Hydrogen Bond Donors 0 ChemScene[3]

Rotatable Bonds 1 ChemScene[3]

Structural Representation
The molecule's structure features a pyridine ring substituted with a bromine atom, a methyl

group, and a pyrrolidine ring. This specific arrangement is crucial for its reactivity and

application as a scaffold.

Caption: 2D structure of 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine.
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The synthesis of substituted pyridines is a cornerstone of heterocyclic chemistry. The target

molecule is typically prepared via nucleophilic aromatic substitution (SNAAr) from a suitable di-

halogenated pyridine precursor.

Rationale of Synthetic Strategy
The most logical approach involves the reaction of a 2,5-dihalo-4-methylpyridine with

pyrrolidine. The halogen at the 2-position of the pyridine ring is significantly more activated

towards nucleophilic attack than the halogen at the 5-position. This regioselectivity is driven by

the electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer complex

intermediate, thereby facilitating substitution at the C2 (alpha) position.

Experimental Protocol: Nucleophilic Aromatic
Substitution
This protocol is an illustrative example based on standard procedures for similar

transformations.

Reaction Setup: To a solution of 2,5-dibromo-4-methylpyridine (1.0 eq) in a polar aprotic

solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), add

pyrrolidine (1.2 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 eq).

Reaction Conditions: Heat the mixture to 80-100 °C and stir under an inert atmosphere (e.g.,

Nitrogen or Argon) for 12-24 hours. The progress of the reaction should be monitored by

Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up: After cooling to room temperature, dilute the reaction mixture with water and

extract the product with an organic solvent such as ethyl acetate (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by

flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to

yield the pure 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine.

Reactants:
2,5-Dibromo-4-methylpyridine

Pyrrolidine, K₂CO₃, DMSO

Heat (80-100°C)
Inert Atmosphere

Monitor via TLC/LC-MS

Aqueous Work-up
& Solvent Extraction

(Ethyl Acetate)

Column Chromatography
(Silica Gel)

Pure Product:
5-Bromo-4-methyl-2-

(pyrrolidin-1-yl)pyridine
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Caption: General workflow for the synthesis and purification of the title compound.

Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of

the synthesized compound. A combination of spectroscopic techniques is employed for this

purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework.

¹H NMR: The spectrum is expected to show distinct signals for the two aromatic protons on

the pyridine ring, a singlet for the methyl group protons, and multiplets for the methylene

protons of the pyrrolidine ring.

¹³C NMR: The spectrum will display ten unique carbon signals corresponding to the

molecular formula C₁₀H₁₃BrN₂. The carbon attached to the bromine atom will appear as a

key downfield signal.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition. For this

compound, Electron Ionization (EI) or Electrospray Ionization (ESI) techniques would be

suitable. A key diagnostic feature is the isotopic pattern of bromine: the presence of two peaks

of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes) for the

molecular ion and any bromine-containing fragments.

Vibrational Spectroscopy (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups. The

analysis is typically performed on a solid sample using the KBr pellet method.[2]

Protocol for FT-IR Analysis:
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Sample Preparation: Thoroughly grind 1-2 mg of the compound with 100-200 mg of dry,

spectroscopic-grade potassium bromide (KBr) in an agate mortar.[2]

Pellet Formation: Press the resulting powder in a hydraulic press to form a thin, transparent

pellet.

Data Acquisition: Record the spectrum, typically in the 4000–400 cm⁻¹ range, and perform a

background correction using a pure KBr pellet.[2]

Expected Characteristic Peaks:

~2900-3000 cm⁻¹: C-H stretching (aromatic and aliphatic)

~1550-1600 cm⁻¹: C=N and C=C stretching of the pyridine ring

~1450 cm⁻¹: C-H bending of methyl and methylene groups

~500-600 cm⁻¹: C-Br stretching

Primary Analysis Secondary Analysis

NMR Spectroscopy
(¹H, ¹³C)

Structural Elucidation

Mass Spectrometry
(ESI or EI)

Identity & MW Confirmation

FT-IR Spectroscopy

Functional Group ID

Purity Check (HPLC)

Purity Assessment

Synthesized Compound
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Caption: A typical analytical workflow for compound characterization.

Chemical Reactivity and Applications in Drug
Discovery
The utility of 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine lies in its identity as a "Protein

Degrader Building Block".[1] The bromine atom serves as a versatile synthetic handle for

constructing more complex molecules through various cross-coupling reactions.
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Utility in Cross-Coupling Reactions
The carbon-bromine bond is highly susceptible to metal-catalyzed cross-coupling reactions.

This allows for the facile introduction of a wide range of substituents at the 5-position of the

pyridine ring.

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new

aryl or alkyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a crucial step in

building libraries of related compounds for structure-activity relationship (SAR) studies.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

These reactions are fundamental in medicinal chemistry for rapidly diversifying a core scaffold

to optimize biological activity.[4]

Application in Targeted Protein Degradation
Targeted protein degradation is a revolutionary therapeutic modality. It utilizes small molecules

called Proteolysis-Targeting Chimeras (PROTACs) to hijack the cell's natural protein disposal

system to eliminate disease-causing proteins. A PROTAC is a bifunctional molecule with three

components:

A ligand that binds to the target protein.

A ligand that binds to an E3 ubiquitin ligase.

A linker that connects the two ligands.

5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine is a valuable building block for the E3 ligase

ligand portion of a PROTAC. The bromopyridine core can be elaborated via cross-coupling

reactions to connect to a linker, which is then attached to a target-binding ligand.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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